molecular formula C10H22Cl2N2 B6187383 methyl[(piperidin-4-yl)methyl](prop-2-en-1-yl)amine dihydrochloride CAS No. 2639448-78-3

methyl[(piperidin-4-yl)methyl](prop-2-en-1-yl)amine dihydrochloride

Cat. No.: B6187383
CAS No.: 2639448-78-3
M. Wt: 241.2
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Description

Methyl(piperidin-4-yl)methylamine dihydrochloride is a chemical compound that features a piperidine ring, a common structure in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(piperidin-4-yl)methylamine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with allyl bromide followed by methylation using methyl iodide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The dihydrochloride salt is typically obtained through crystallization or precipitation methods.

Chemical Reactions Analysis

Types of Reactions

Methyl(piperidin-4-yl)methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Methyl(piperidin-4-yl)methylamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(piperidin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring structure allows it to bind effectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple piperidine ring without additional functional groups.

    N-Methylpiperidine: A piperidine ring with a methyl group attached to the nitrogen atom.

    Allylpiperidine: A piperidine ring with an allyl group attached.

Uniqueness

Methyl(piperidin-4-yl)methylamine dihydrochloride is unique due to its combination of a piperidine ring with both methyl and allyl groups. This structure provides specific chemical and biological properties that are not present in simpler piperidine derivatives. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2639448-78-3

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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